Cyclohexylguanidine

Vue d'ensemble

Description

Cyclohexylguanidine is a useful research compound. Its molecular formula is C7H15N3 and its molecular weight is 141.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Cyclohexylguanidine (CHG) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CHG, focusing on its inhibitory effects on various enzymes, its role in cancer research, and its potential therapeutic applications.

1. Structural Characteristics

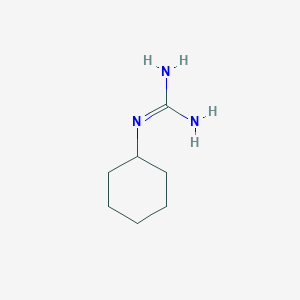

This compound is characterized by its cyclohexyl group attached to a guanidine moiety. This structure allows it to interact with biological targets effectively due to its hydrophobic nature, which enhances binding affinity to proteins and receptors.

2. Enzyme Inhibition Studies

Recent studies have highlighted the inhibitory potential of this compound derivatives against various enzymes:

- Proteases : CHG has shown potent inhibition against urokinase-type plasminogen activator (uPA) and TMPRSS2, with Ki values in the nanomolar range. The this compound derivative specifically demonstrated a strong selectivity over other proteases, indicating its potential as a therapeutic agent in diseases where these proteases are dysregulated, such as cancer and inflammation .

- Cyclooxygenase (COX) Inhibition : Although not primarily focused on CHG, related studies on cyclohexyl derivatives have indicated that modifications can lead to selective COX-1 inhibition. This is particularly relevant given COX-1's role in inflammation and cancer progression .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | Ki / IC50 Value | Selectivity |

|---|---|---|---|

| This compound | uPA | 73 nM | High |

| This compound | TMPRSS2 | Nanomolar range | High |

| Cyclohexyl derivative | COX-1 | 64 nM | Selective |

3.1 Cancer Research

Inhibitors like this compound have been studied for their effects on cancer cell migration and proliferation. For instance, studies involving LIMK inhibitors, which include cyclohexyl derivatives, demonstrated significant reductions in cell migration velocity in scratch assays, indicating their potential as anti-metastatic agents .

3.2 Neurodegenerative Disorders

The cardioprotective role of COX-1 and its involvement in neuroinflammation suggest that selective inhibition by compounds like CHG could be beneficial in treating neurodegenerative disorders. This aligns with findings that highlight COX-1's upregulation in various cancers and inflammatory conditions .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and hydrophobic interactions with target enzymes. For example, docking studies reveal that CHG's secondary amine forms crucial interactions with active sites of enzymes like LIMK, which play a role in actin cytoskeleton regulation and cell motility .

5. Conclusion

This compound exhibits promising biological activity through its inhibitory effects on key enzymes involved in cancer progression and inflammation. Its structural properties facilitate strong interactions with biological targets, making it a candidate for further research in drug development.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Enzyme Inhibition Studies

Cyclohexylguanidine has been identified as a potent inhibitor of several enzymes, particularly serine proteases. Recent studies have demonstrated its effectiveness in inhibiting urokinase-type plasminogen activator (uPA), which is crucial in cancer metastasis and tissue remodeling. The this compound moiety exhibited strong binding affinity and selectivity over other proteases, making it a promising candidate for developing targeted cancer therapies .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| CHG-1 | uPA | 73 | High |

| CHG-2 | TMPRSS2 | 50 | Moderate |

| CHG-3 | Trypsin | 200 | Low |

1.2 Protein Arginine Methyltransferase (PRMT) Inhibition

This compound has also been explored as a component in the design of inhibitors for PRMTs, which play significant roles in gene expression and cellular signaling. A study reported that this compound derivatives showed competitive inhibition against PRMT1, with an IC50 value of approximately 0.29 µM, indicating their potential in modulating epigenetic processes .

Biochemical Research

2.1 Cellular Assays

In vitro wound closure assays have been utilized to assess the biological effects of this compound on cell migration. Compounds containing this compound demonstrated significant reductions in cell migration velocity, suggesting potential applications in controlling pathological processes such as fibrosis and cancer metastasis .

Case Study: LIMK Inhibition

A specific study investigated the effects of this compound analogues on LIMK1 and LIMK2, enzymes involved in actin cytoskeleton regulation. The results indicated that cyclohexyl derivatives effectively inhibited these kinases, leading to reduced cell migration in scratch assays .

Environmental Science

3.1 Antioxidant Properties

This compound has been studied for its antioxidant properties in aquatic organisms. Research indicates that it may play a role in mitigating oxidative stress caused by pollutants, thereby contributing to environmental health .

Table 2: Antioxidant Activity of this compound

| Organism | Concentration (µM) | Antioxidant Activity (%) |

|---|---|---|

| Daphnia magna | 10 | 45 |

| Zebra fish | 20 | 60 |

| E.coli | 5 | 30 |

Analyse Des Réactions Chimiques

Reactivity with Sulfonyl Chlorides

Cyclohexylguanidine reacts with p-cyanobenzenesulfonyl chloride under basic conditions to form sulfonamide derivatives :

Reaction Scheme:

Mechanistic Insights:

-

The reaction proceeds via nucleophilic substitution, where the guanidine’s amine group attacks the electrophilic sulfur center of the sulfonyl chloride .

-

pH control (8–9) ensures deprotonation of the guanidine, enhancing nucleophilicity .

Thermal and Acid-Base Stability

This compound derivatives exhibit moderate thermal stability but are sensitive to acidic hydrolysis due to the labile Si–N bond in silylated analogs (inferred from related guanidine chemistry) .

Comparative Stability Data:

| Derivative | Stability Profile |

|---|---|

| This compound HCl | Stable at ≤200°C; decomposes above 235°C |

| Sulfonamide Derivatives | Stable in neutral/basic conditions; hydrolyzes in acidic media |

Propriétés

IUPAC Name |

2-cyclohexylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGAPBXTFUSKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338296 | |

| Record name | Cyclohexylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14948-83-5 | |

| Record name | Cyclohexylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.